2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide
Description
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17) |
InChI Key |
ZUKXEVOLGLXVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC(=CC=C2)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the reaction of 3-chlorophenylacetic acid with piperidin-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 2-(3-chlorophenyl)-2-(piperidin-3-yloxy)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring could play a role in binding to specific sites, while the chlorophenyl group may enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structure-Activity Relationships (SAR)
- Chlorophenyl Position : The 3-chlorophenyl group enhances activity in enzyme inhibition (e.g., 17β-HSD2 inhibition in ), where meta-substitution optimizes hydrophobic interactions . In contrast, 4-chlorophenyl derivatives (e.g., 7b in ) show cytotoxicity, suggesting positional effects on target selectivity .
- Heterocyclic Substituents : Piperazine derivatives (e.g., compound 12 in ) exhibit anticonvulsant activity, likely due to CNS penetration facilitated by the basic nitrogen in piperazine . Replacing piperazine with morpholine (compound 13 in ) reduces anticonvulsant potency, indicating the importance of nitrogen basicity . Piperidin-3-yloxy, as in the target compound, may balance lipophilicity and hydrogen-bonding capacity.
- Extended Aromatic Systems : Benzothiazole or pyridinyl substituents (e.g., compound 23 in ) improve metabolic stability and target affinity, as seen in anticancer derivatives .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 3-chlorophenyl group increases logP values compared to non-halogenated analogs, enhancing membrane permeability .
- Solubility : Piperazine and morpholine substituents improve aqueous solubility via hydrogen bonding, critical for bioavailability .
- Metabolic Stability : Compounds with rigid aromatic systems (e.g., benzothiazole in ) resist CYP450-mediated oxidation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
